molecular formula C8H7F3N2O3S B186138 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide CAS No. 6275-99-6

2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide

Cat. No. B186138
CAS RN: 6275-99-6
M. Wt: 268.22 g/mol
InChI Key: KYCGMLPXHVMDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide, also known as TFPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. TFPAA belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry for the treatment of various diseases.

Mechanism of Action

2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide exerts its therapeutic effects by inhibiting the activity of target enzymes such as carbonic anhydrase and acetylcholinesterase. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide binds to the active site of these enzymes and inhibits their activity, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been shown to have low toxicity and high selectivity towards target enzymes, making it a promising candidate for drug development. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been found to have good pharmacokinetic properties such as high solubility, permeability, and stability, making it suitable for oral administration.

Advantages and Limitations for Lab Experiments

2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has several advantages for lab experiments such as its high yield and purity, low toxicity, and high selectivity towards target enzymes. However, 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has some limitations such as its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has several potential future directions for scientific research such as its use in the treatment of other diseases such as diabetes and cardiovascular diseases. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide can also be used as a tool for studying the role of target enzymes in various biological processes. The development of novel 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide derivatives with improved pharmacokinetic properties and selectivity towards target enzymes is also an area of future research.
Conclusion:
In conclusion, 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide is a promising compound with potential therapeutic properties for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has shown low toxicity and high selectivity towards target enzymes, making it a promising candidate for drug development. Further research is needed to explore the full potential of 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide in the treatment of various diseases.

Synthesis Methods

The synthesis of 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide involves a three-step process that includes the preparation of 4-aminobenzenesulfonamide, 4-nitrophenylacetic acid, and the final coupling reaction of these two compounds. The reaction is carried out in the presence of a coupling agent such as N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained in high yield and purity using column chromatography and recrystallization techniques.

Scientific Research Applications

2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

properties

CAS RN

6275-99-6

Product Name

2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide

Molecular Formula

C8H7F3N2O3S

Molecular Weight

268.22 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C8H7F3N2O3S/c9-8(10,11)7(14)13-5-1-3-6(4-2-5)17(12,15)16/h1-4H,(H,13,14)(H2,12,15,16)

InChI Key

KYCGMLPXHVMDAN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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